2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-3-1-16(2-4-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRHCUOPCQKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes multiple fluorophenyl groups and a piperazine moiety. The presence of the fluorine atom is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Research indicates that this compound acts primarily through the inhibition of protein tyrosine phosphatase B (PtpB), which is crucial in the signaling pathways of macrophages. By interfering with these pathways, the compound exhibits anti-virulence properties against pathogens such as Mycobacterium tuberculosis .
Biological Activity Overview
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study by Chen et al. (2010) demonstrated that the compound effectively inhibits PtpB, leading to reduced virulence in Mycobacterium tuberculosis. This inhibition was shown to interfere with crucial signaling pathways in macrophages, suggesting its potential as an anti-tuberculosis agent .
- Anticancer Efficacy : In a study focusing on breast cancer cells, derivatives similar to this compound exhibited IC50 values indicating moderate efficacy against human breast cancer cells. The mechanism involved inhibition of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes .
- Antiparasitic Activity : The compound's structural analogs have been evaluated for their activity against malaria parasites, showing promising results in inhibiting Plasmodium falciparum ATPase activity, thus highlighting its potential in antimalarial therapy .
Research Findings
Recent investigations into this compound have focused on optimizing its pharmacokinetic properties, including solubility and metabolic stability. Modifications to the chemical structure have been shown to enhance aqueous solubility while maintaining or improving biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Acetamide Scaffolds
Table 1: Structural and Physicochemical Comparisons
Key Differences in Substituents and Properties
Piperazine Ring Modifications :
- The target compound has dual 4-fluorophenyl groups on the piperazine, while analogs like Compound 15 and 30 retain one 4-fluorophenyl group with additional heterocycles (thiazole) .
- N-(4-fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide () replaces the fluorophenyl with a sulfonyl group, reducing molecular weight (402.45 vs. 423.5) and altering polarity .
Acetamide Nitrogen Substituents: The target compound’s sulfonylethyl linker is unique, whereas Compound 30 uses a thiazol-2-yl group, increasing melting point (328–329°C vs. target’s unreported value) due to enhanced rigidity . A7 () incorporates a chloroquinoline moiety, likely enhancing π-π stacking interactions in biological targets compared to the target’s simpler fluorophenyl groups .
Synthetic Pathways :
Implications of Structural Variations
- Bioavailability : Sulfonylethyl linkers (target compound) may improve solubility compared to thiazole-containing analogs (e.g., Compound 15) but could reduce membrane permeability due to increased polarity.
- Receptor Binding: Thiazole and quinoline substituents (Compounds 15, 30, A7) may target enzymes like matrix metalloproteinases (MMPs) or bacterial biofilms, while the target’s sulfonylethyl group could favor interactions with sulfhydryl-containing proteins .
- Thermal Stability : Higher melting points in thiazole derivatives (269–328°C) suggest greater crystalline stability versus the target’s unreported but likely lower stability due to flexible sulfonylethyl chains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing fluorophenyl-piperazine acetamide derivatives, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves condensation reactions between activated esters (e.g., chloroacetamides) and piperazine derivatives. For example, (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide analogs are synthesized via refluxing precursors in acetic anhydride, followed by purification using column chromatography . Piperazine-acetamide hybrids, such as those with quinoline moieties, are prepared via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and catalysts like triethylamine . Key steps include monitoring reactions via TLC and characterizing intermediates using NMR and mass spectrometry.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves fluorophenyl and piperazine proton environments (e.g., aromatic protons at δ 7.1–7.4 ppm, piperazine CH2 groups at δ 2.5–3.5 ppm) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 394.382 for C21H16F2N4O2 analogs) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and piperazine NH groups) .
Q. How do researchers optimize reaction yields for fluorophenyl-piperazine acetamides?
- Methodological Answer : Yield optimization involves:
- Stoichiometric Control : Maintaining a 1:1 molar ratio of piperazine to chloroacetamide precursors to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature Gradients : Reflux conditions (60–100°C) improve reaction kinetics, while slow cooling minimizes impurities .
Advanced Research Questions
Q. How can structural modifications to the piperazine or fluorophenyl moieties alter biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Piperazine Substitution : Introducing electron-withdrawing groups (e.g., -CF3) enhances receptor binding affinity in neurological targets .
- Fluorophenyl Position : Para-fluorine atoms improve metabolic stability compared to ortho/meta substitutions .
- Hybridization with Heterocycles : Quinoline or thienopyrimidine hybrids (e.g., compound A7 in ) show enhanced antiparasitic activity via π-π stacking with enzyme active sites.
Q. What strategies resolve contradictions in reported biological data for this compound class?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:
- Standardized Assays : Replicate studies using WHO-approved protocols (e.g., MTT assays for cytotoxicity) .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose consistency across studies .
- Meta-Analysis : Cross-reference biological data with structural analogs (e.g., comparing IC50 values of compounds 11–16 in ).
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization and stability?
- Methodological Answer : X-ray crystallography data (e.g., ) show:
- Intramolecular H-Bonds : Stabilize planar conformations (e.g., C–H···O interactions in 2-chloro-N-(4-fluorophenyl)acetamide).
- Intermolecular Packing : Centrosymmetric N–H···O bonds create dimeric units, enhancing thermal stability.
- Solvent Effects : Ethanol/water mixtures promote single-crystal growth by slowing nucleation rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
